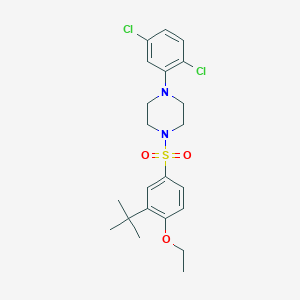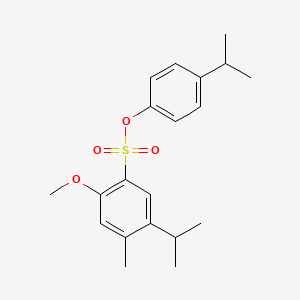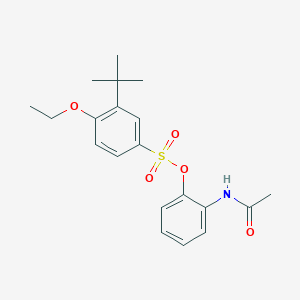
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves its binding to the serotonin 5-HT7 receptor. This receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including circadian rhythms, learning and memory, and anxiety-related behaviors. Binding of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine to the 5-HT7 receptor results in inhibition of the receptor's activity, which can lead to changes in these physiological processes.
Biochemical and Physiological Effects:
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the serotonin 5-HT7 receptor, which can lead to changes in circadian rhythms, learning and memory, and anxiety-related behaviors. It has also been found to have anti-inflammatory effects, and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is that it is a highly selective antagonist of the serotonin 5-HT7 receptor. This makes it a useful tool compound for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has relatively low potency, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases. Another area of interest is the role of the serotonin 5-HT7 receptor in various physiological processes, and the potential for this receptor as a target for therapeutic intervention. Finally, further research is needed to better understand the mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine and its effects on various physiological processes.
Synthesemethoden
The synthesis of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves the reaction of 2,5-dichlorobenzoic acid with tert-butyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been found to have a variety of applications in scientific research. It has been used as a tool compound to investigate the role of the serotonin 5-HT7 receptor in various physiological processes. It has also been used in studies of the effects of 5-HT7 receptor antagonists on circadian rhythms, learning and memory, and anxiety-related behaviors.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O3S/c1-5-29-21-9-7-17(15-18(21)22(2,3)4)30(27,28)26-12-10-25(11-13-26)20-14-16(23)6-8-19(20)24/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECKRMABLWQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)


